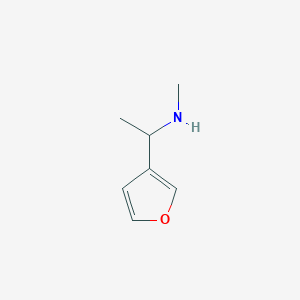

1-(3-furyl)-N-methylethanamine

描述

Historical Context and Significance of Furan-Containing Amines in Chemical Biology

The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, has long been a subject of interest in organic chemistry. Its derivatives are widespread in nature and form the backbone of many synthetic compounds with a broad spectrum of biological activities. The significance of furan chemistry can be traced back to the late 18th and early 19th centuries, with the discovery of 2-furoic acid and furfural. These early discoveries laid the groundwork for the exploration of furan derivatives in various applications.

In the realm of chemical biology and medicinal chemistry, furan-containing compounds have been investigated for a wide array of pharmacological activities. The inclusion of a furan nucleus is a common strategy in the design of new therapeutic agents. The versatility of the furan ring allows for various chemical modifications, enabling the synthesis of large libraries of compounds for biological screening.

Amines, on the other hand, are fundamental organic compounds that are central to the structure and function of many biological molecules, including amino acids, neurotransmitters, and hormones. The incorporation of an amine functional group into a furan scaffold can impart a range of properties, including increased water solubility and the ability to form ionic interactions with biological targets.

The study of furan-containing amines, therefore, represents a confluence of these two important areas of chemistry. Research in this field has led to the discovery of compounds with diverse biological activities, and the ongoing exploration of new synthetic methodologies continues to expand the chemical space of accessible furan-based amines.

Research Rationale and Scope for 1-(3-furyl)-N-methylethanamine

The rationale for investigating a compound like this compound stems from the established importance of both the furan ring and the amine group in bioactive molecules. The specific placement of the N-methylethanamine group at the 3-position of the furan ring is of particular academic interest due to the distinct chemistry of this position.

While the 2- and 5-positions of the furan ring are readily functionalized, carrying out chemical transformations at the 3- and 4-positions is known to be more challenging. researchgate.net This difficulty has spurred research into developing novel synthetic methods to access these less-explored derivatives. A 2002 study published in the Australian Journal of Chemistry detailed a general and efficient method for the synthesis of 3-N-substituted furan derivatives, a class to which this compound belongs. researchgate.net This methodology involves the Michael addition of amines to acyclic keto alkynol precursors, providing a viable route to these compounds. researchgate.net

The research scope for this compound and related compounds is primarily focused on two areas:

Synthetic Methodology: Developing and refining synthetic routes to access 3-substituted furans. This includes optimizing reaction conditions, exploring different catalysts, and expanding the range of accessible derivatives.

Exploration of Chemical Properties: Investigating the chemical and physical properties of these compounds. Due to the inherent instability of some 3-aminofuran derivatives, understanding their stability and reactivity is crucial for their potential application. researchgate.net

The table below summarizes a synthetic approach to 3-furylamine derivatives, which could be adapted for the synthesis of this compound.

| Precursor | Reagent | Product Class | Reference |

| Acyclic keto alkynol | Amine | 3-N-substituted furan | researchgate.net |

This table is based on the general methodology described in the cited literature and represents a potential synthetic route.

Current Research Landscape and Emerging Trends

The current research landscape for compounds like this compound is largely characterized by foundational synthetic and methodological studies rather than extensive biological evaluations of this specific molecule. The scarcity of literature focused solely on this compound suggests that it may be a novel compound or one that has not yet been the subject of widespread investigation.

Emerging trends in the broader field of furan chemistry point towards the continued development of more efficient and selective synthetic methods. This includes the use of advanced catalytic systems and the exploration of greener reaction conditions. As these methods become more robust, it is likely that a wider variety of 3-substituted furan amines, including this compound, will become more accessible for study.

Future research may involve:

Detailed Physicochemical Characterization: Once a reliable synthetic route is established, detailed studies on the physicochemical properties of this compound would be the next logical step.

Screening for Biological Activity: Given the diverse biological roles of furan-containing amines, this compound could be screened against a variety of biological targets to identify any potential pharmacological activity.

Computational Studies: Molecular modeling and computational chemistry could be employed to predict the properties and potential biological interactions of this compound, guiding future experimental work.

Structure

3D Structure

属性

IUPAC Name |

1-(furan-3-yl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6(8-2)7-3-4-9-5-7/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKBQZFCTFGJOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=COC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Approaches for 1-(3-furyl)-N-methylethanamine

Direct Amination Reactions

Direct C-H amination involves the formation of a carbon-nitrogen bond by activating a C-H bond on the furan (B31954) ring. However, the direct amination of furan cores presents significant challenges. The furan ring is sensitive to harsh reaction conditions, such as strong acids, potent oxidants, and high temperatures, which are often required for C-H activation. nih.gov These conditions can lead to ring-opening, polymerization, or other unwanted side reactions, limiting the utility of classical C-H functionalization methods for modifying less stable substrates like furan derivatives. nih.gov

Recent advancements in catalytic C-H amination aim to overcome these limitations through the careful design of reagents and catalysts that operate under milder conditions. rsc.org These methods often involve transition-metal catalysts that can facilitate either nitrene C-H insertion or C-H activation/amination pathways. rsc.org Despite this progress, the direct catalytic C-H amination of unactivated furan cores remains a complex task. nih.gov For a substrate like 3-acetylfuran, direct amination at the ethyl side chain would be even more challenging and is not a commonly reported synthetic route. The development of highly selective catalysts that can differentiate between the various C-H bonds in the molecule would be necessary for such a transformation to be feasible.

Reductive Amination Strategies

Reductive amination is a widely employed and highly effective method for the synthesis of amines from carbonyl compounds. mdpi.commasterorganicchemistry.com This two-step, one-pot process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. mdpi.comsciencemadness.org In the context of synthesizing this compound, the precursor would be 3-acetylfuran, which reacts with methylamine (B109427).

The general reaction pathway involves the condensation of 3-acetylfuran with methylamine to form an imine, which is subsequently hydrogenated to yield the target secondary amine. mdpi.com A variety of reducing agents and catalytic systems can be employed for this transformation.

Common reducing agents include:

Sodium borohydride (B1222165) (NaBH₄): A versatile reducing agent, though it can also reduce the starting ketone. masterorganicchemistry.comcommonorganicchemistry.com To avoid this side reaction, the imine formation is often allowed to reach completion before the addition of NaBH₄. sciencemadness.orgcommonorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN): This reagent is more selective for the reduction of iminium ions over ketones, allowing for the reaction to be performed in a single step under mildly acidic conditions that favor imine formation. masterorganicchemistry.comcommonorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes and ketones. commonorganicchemistry.comreddit.com

Heterogeneous catalysts are also extensively used, particularly in the context of converting biomass-derived furan compounds. mdpi.com These catalysts offer advantages in terms of separation and reusability. Nickel-based catalysts, such as Ni/SBA-15 and Ni-AlOx, have shown high efficacy in the reductive amination of furanic aldehydes and ketones. mdpi.comacs.orgnih.gov Ruthenium and copper-based catalysts, like Ru/C and CuAlOx, are also effective for these transformations. researchgate.netnih.gov

Table 1: Catalytic Systems for Reductive Amination of Furanic Carbonyls

| Catalyst System | Substrate Type | Nitrogen Source | Typical Conditions | Reference |

|---|---|---|---|---|

| Ni₆AlOₓ | Furanic aldehydes/ketones | Aqueous Ammonia (B1221849) | 100 °C, 1-4 bar H₂ | acs.orgnih.gov |

| Ru/C | Furanic aldehydes | Ammonia/Amines | Varies | researchgate.net |

| CuAlOₓ | Furanic aldehydes | Primary Amines | Two-step (condensation, then flow hydrogenation) | nih.gov |

| Ti(iPrO)₄ / NaBH₄ | Ketones (general) | Primary Amines | Room Temperature | masterorganicchemistry.com |

A plausible synthesis of this compound would involve reacting 3-acetylfuran with an aqueous or methanolic solution of methylamine, followed by reduction with a suitable agent like NaBH₄ or catalytic hydrogenation.

Multi-Step Synthesis from Furan Precursors

When direct methods are not viable, multi-step synthetic sequences starting from readily available furan precursors offer a reliable alternative.

Route A: From Furan-3-carboxylic Acid

Furan-3-carboxylic acid can serve as a versatile starting material. A convenient synthesis of furan-3-carboxylic acid itself has been reported from the reaction of 4-phenyloxazole (B1581195) with propiolic acid. rsc.org Once obtained, the carboxylic acid can be converted into the target amine through several steps:

Conversion to Amide: The carboxylic acid is first converted to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with methylamine to form N-methylfuran-3-carboxamide. researchgate.net

Conversion to Ketone (Weinreb Ketone Synthesis): A more controlled method to form the ketone involves converting the carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide). This intermediate reacts with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to yield 3-acetylfuran without the over-addition side products common with other organometallic reagents.

Reductive Amination: The resulting 3-acetylfuran is then subjected to reductive amination with methylamine as described in section 2.1.2 to yield this compound.

Route B: From 3-Acetylfuran via Oxime Intermediate

An alternative pathway from 3-acetylfuran involves the formation and subsequent reduction of an oxime.

Oxime Formation: 3-Acetylfuran is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine (B92270) to form 1-(3-furyl)ethanone oxime. orgsyn.org

Oxime Reduction: The C=N bond of the oxime is then reduced to an amine. Various reducing agents can accomplish this, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over catalysts like Raney nickel. This initial reduction would yield the primary amine, 1-(3-furyl)ethanamine.

N-Methylation: The primary amine can then be methylated to the desired secondary amine. This can be achieved via a second reductive amination using formaldehyde, or through other methylation strategies.

Stereoselective Synthesis of this compound

The synthesis of specific stereoisomers of this compound requires asymmetric synthesis techniques. The chirality is introduced at the carbon atom bearing the amino group.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. wikipedia.org

A common strategy involves attaching a chiral auxiliary to a carboxylic acid precursor. For example, furan-3-carboxylic acid could be coupled with a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. wikipedia.orgnih.govspringerprofessional.de

Example using a Pseudoephedrine Auxiliary:

Amide Formation: Furan-3-carboxylic acid is converted to its acyl chloride and then reacted with a chiral amine like (1R,2R)-(-)-pseudoephedrine to form the corresponding amide. nih.gov

Diastereoselective Alkylation: The α-proton of the amide is deprotonated with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) to form a chiral enolate. This enolate then reacts with an electrophile, such as methyl iodide (CH₃I). The bulky chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess. nih.gov

Auxiliary Cleavage: The chiral auxiliary is then cleaved from the product, for instance, by hydrolysis with acid or base, to yield the enantiomerically enriched carboxylic acid. nih.gov This acid would then need to be converted to the target amine, for example, via a Curtius rearrangement, preserving the stereochemistry.

Alternatively, chiral sulfinimines (Ellman's reagent) can be used. Condensation of 3-acetylfuran with a chiral tert-butanesulfinamide would produce a chiral N-sulfinylimine. Diastereoselective reduction of the C=N bond, for example with a hydride reagent, would yield a chiral amine after cleavage of the sulfinyl group.

Asymmetric Catalytic Approaches

Asymmetric catalysis offers a more atom-economical approach to enantiomerically pure compounds by using a small amount of a chiral catalyst to generate a large amount of chiral product. nih.gov

Asymmetric Reductive Amination: This is one of the most direct methods for synthesizing chiral amines. dntb.gov.ua The process involves the in-situ formation of an imine from 3-acetylfuran and methylamine, which is then asymmetrically reduced by a chiral catalyst.

Transition Metal Catalysis: Chiral complexes of noble metals like rhodium, ruthenium, and iridium are highly effective for asymmetric hydrogenation and transfer hydrogenation of imines. acs.orgacs.org For example, a chiral ruthenium catalyst could be used with a hydrogen source like H₂ or a formic acid/triethylamine mixture to reduce the imine enantioselectively. acs.org Recently, catalysts based on more abundant metals like manganese have also been developed for the asymmetric transfer hydrogenation of imines, yielding amines with high enantiomeric excess (ee). acs.org

Organocatalysis: Chiral phosphoric acids (Brønsted acids) can catalyze the reductive amination of ketones. The catalyst activates the imine for reduction by a hydride source like a Hantzsch ester. Chiral SPINOL-derived borophosphates have also been shown to catalyze the asymmetric reductive amination of ketones with pinacolborane, providing chiral amines in high yields and enantioselectivities. nih.gov

Asymmetric Reduction of Ketones: An alternative catalytic route is the asymmetric reduction of the ketone (3-acetylfuran) to the corresponding chiral alcohol, 1-(3-furyl)ethanol. This can be achieved with high enantioselectivity using catalysts like chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) or Noyori-type ruthenium catalysts. The resulting chiral alcohol can then be converted to the amine with inversion of stereochemistry via a Mitsunobu reaction with a nitrogen nucleophile, followed by N-methylation if necessary.

Biocatalysis: Enzymes offer exceptional selectivity under mild conditions. Transaminases (TAs) are particularly useful for the synthesis of chiral amines from ketones. nih.govresearchgate.net A suitable transaminase could catalyze the reaction between 3-acetylfuran and an amine donor (like isopropylamine) to produce (R)- or (S)-1-(3-furyl)ethanamine with very high enantiomeric excess. researchgate.net Subsequent N-methylation would provide the final product. The choice of enzyme (e.g., from a commercially available kit) determines which enantiomer is formed. researchgate.net

Table 2: Comparison of Asymmetric Synthesis Strategies

| Method | Key Reagent/Catalyst | Starting Material | Key Step | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Chiral Auxiliary | Evans Oxazolidinone, Pseudoephedrine | Furan-3-carboxylic acid | Diastereoselective alkylation | High diastereoselectivity, predictable stereochemistry | Stoichiometric use of auxiliary, multiple steps (attachment/removal) |

| Asymmetric Catalytic Reductive Amination | Chiral Ru, Rh, Mn, or Organocatalyst | 3-Acetylfuran, Methylamine | Enantioselective reduction of imine | Atom economical, direct | Catalyst screening may be required, noble metals can be expensive |

| Asymmetric Catalytic Ketone Reduction | Chiral Oxazaborolidine, Ru-catalyst | 3-Acetylfuran | Enantioselective reduction of ketone | High ee, well-established methods | Multi-step (reduction, then conversion to amine) |

| Biocatalysis | Transaminase | 3-Acetylfuran | Asymmetric transamination | Very high ee, mild conditions, green | Substrate scope can be limited, requires specific enzymes |

Enzymatic Biocatalysis for Enantiopure Synthesis

The synthesis of enantiomerically pure amines is of significant interest in the pharmaceutical and fine chemical industries. Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a highly selective and environmentally benign alternative to traditional chemical methods for producing chiral compounds like this compound. Key enzymatic strategies include the asymmetric reductive amination of a prochiral ketone and the kinetic resolution of a racemic amine or alcohol.

Enzymes such as amine dehydrogenases (AmDHs) and transaminases (TAs) are particularly suited for the synthesis of chiral amines. Reductive amination, catalyzed by AmDHs, can convert a ketone precursor, such as 3-acetylfuran, directly into the corresponding chiral amine using ammonia as the amine source. frontiersin.orgwhiterose.ac.uk This process typically requires a cofactor regeneration system, often involving a dehydrogenase like glucose dehydrogenase (GDH) to recycle the consumed NAD(P)H. frontiersin.org Studies on various ketones have demonstrated that native AmDHs can achieve high conversions and excellent enantioselectivities for the synthesis of short-chain chiral amines. frontiersin.orgwhiterose.ac.uk For instance, conversions of up to 97.1% at a 50 mM substrate concentration have been reported for similar small ketones, yielding products with high enantiomeric excess (ee). whiterose.ac.uk

Alternatively, transaminases can be employed to synthesize chiral amines from ketones via an aminotransferase reaction, where an amino donor such as isopropylamine (B41738) or alanine (B10760859) provides the amino group. Biocatalytic cascades combining aldolases and transaminases have been developed to access 1,3-amino alcohols from achiral starting materials, showcasing the versatility of these enzymes. researchgate.net

Another prominent biocatalytic route is the "hydrogen borrowing" or "borrowing hydrogen" amination of alcohols. This elegant one-pot process involves the initial oxidation of a racemic alcohol (e.g., rac-1-(3-furyl)ethanol) to the corresponding ketone (3-acetylfuran) by an alcohol dehydrogenase (ADH) or an oxidase. The intermediate ketone is then asymmetrically aminated in situ by a stereoselective aminating enzyme, such as a transaminase, to yield the enantiopure amine. mdpi.com This methodology has been successfully applied to the amination of various bio-based alcohols, including furfuryl alcohol and 1-(2-furyl)ethanol. mdpi.com For example, the amination of 1-(2-furyl)ethanol with ammonia has been achieved using a ruthenium-based catalyst system, which operates on a similar principle of forming an intermediate ketone. mdpi.com

Enzymatic kinetic resolution of racemic alcohols is also a well-established method. Lipases are widely used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer. encyclopedia.pubmdpi.com This approach could be applied to rac-1-(3-furyl)ethanol to obtain an enantiopure alcohol, which can then be converted to the target amine via chemical methods.

Table 1: Examples of Biocatalytic Methods for Chiral Amine and Alcohol Synthesis

| Enzyme Class | Reaction Type | Substrate Example | Product Example | Key Advantages |

|---|---|---|---|---|

| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | Prochiral Ketone (e.g., 3-acetylfuran) | Chiral Amine (e.g., (S)-1-(3-furyl)ethanamine) | High atom economy, direct conversion. frontiersin.org |

| Transaminase (TA) | Asymmetric Amination | Prochiral Ketone + Amino Donor | Chiral Amine + Carbonyl Byproduct | High enantioselectivity, broad substrate scope. researchgate.netnih.gov |

| Alcohol Dehydrogenase (ADH) / Transaminase (TA) | Hydrogen Borrowing Amination | Racemic Alcohol (e.g., rac-1-(3-furyl)ethanol) | Enantiopure Amine | One-pot cascade, uses alcohols as starting materials. mdpi.com |

| Lipase | Kinetic Resolution | Racemic Alcohol | Enantiopure Alcohol + Ester | Well-established, high enantioselectivity. encyclopedia.pubmdpi.com |

Synthesis of Key Precursors and Building Blocks

Furan Ring Functionalization Methodologies

The furan ring is an electron-rich aromatic heterocycle. chemicalbook.com Electrophilic substitution reactions on furan are significantly faster than on benzene (B151609) and preferentially occur at the C2 and C5 positions due to the higher stability of the resulting cationic intermediate. chemicalbook.commatanginicollege.ac.in The intermediate cation formed by electrophilic attack at C2 is stabilized by three resonance structures, whereas attack at C3 yields a less stable cation with only two resonance structures. chemicalbook.com Consequently, direct Friedel-Crafts acylation of furan to produce 3-acetylfuran is generally not feasible, as it overwhelmingly yields the 2-acetylated product. iust.ac.ir

Therefore, the synthesis of 3-substituted furans requires specific strategies that circumvent the inherent reactivity of the C2 position. Several methods have been developed to achieve this:

Diels-Alder/Retro-Diels-Alder Reactions: One convenient synthesis of 3-acetylfuran involves the reaction of 4-phenyloxazole with ethynyl (B1212043) methyl ketone, which proceeds via a Diels-Alder reaction followed by a retro-Diels-Alder extrusion of benzonitrile (B105546) to furnish the furan ring with the desired substitution pattern. This method has been reported to yield 3-acetylfuran in 41% yield. rsc.org

Functionalization of Pre-substituted Furans: Another approach is to start with a furan already substituted at the C2 or C5 position with a directing or blocking group. This allows for subsequent substitution at the C3 or C4 position, after which the initial group can be removed or modified.

Ring-Closing Reactions: The Paal-Knorr synthesis, which involves the dehydration of 1,4-dicarbonyl compounds, is a classic method for furan synthesis, though it is more commonly used for 2,5-disubstituted furans. wikipedia.org More contemporary methods involve the cyclization of specifically designed acyclic precursors. For example, iron(III) chloride-catalyzed tandem propargylation-cycloisomerization of propargylic alcohols with 1,3-dicarbonyl compounds can lead to highly substituted furans. organic-chemistry.org

From Biomass: There is growing interest in synthesizing furan derivatives from renewable biomass. rsc.org For example, 3-acetamido-5-acetylfuran (B13792600) (3A5AF) can be produced from the dehydration of N-acetylglucosamine (GlcNAc), which is derived from chitin. rsc.orgnih.gov While this provides a 2,4-disubstituted furan, it highlights the potential of biomass as a starting point for complex furanochemicals.

Synthesis of Chiral Alcohols and Ketones as Intermediates

The primary ketone intermediate for the synthesis of this compound is 3-acetylfuran . As discussed, this can be synthesized via methods like the reaction between 4-phenyloxazole and ethynyl methyl ketone. rsc.org Other syntheses of acetylfurans have been reported starting from 3-acetylfuran-2(5H)-ones. tandfonline.com

The corresponding chiral alcohol, 1-(3-furyl)ethanol , is a crucial intermediate for the enantioselective synthesis of the target amine. This chiral alcohol can be prepared by the asymmetric reduction of 3-acetylfuran.

Biocatalytic Asymmetric Reduction: This is a highly effective method for producing enantiopure alcohols. Carbonyl reductases (CRs) or alcohol dehydrogenases (ADHs) are used to reduce the ketone with high stereoselectivity. nih.govnih.gov For example, the chemoenzymatic synthesis of enantiopure (R)- and (S)-3-acetamido-5-(1-hydroxylethyl)furan (3A5HEF) has been demonstrated. The process first involves the chemical synthesis of the ketone 3-acetamido-5-acetylfuran (3A5AF), followed by asymmetric reduction using carbonyl reductases from Streptomyces coelicolor (for the R-enantiomer) or Bacillus sp. ECU0013 (for the S-enantiomer), achieving >99% ee. nih.gov A similar strategy could be applied to 3-acetylfuran.

Chemical Asymmetric Reduction: While biocatalysis is often preferred for its selectivity and mild conditions, chemical methods are also available. These typically involve the use of chiral catalysts or reagents, such as those used in Noyori asymmetric hydrogenation or with chiral borane (B79455) reagents.

The synthesis of chiral 1,3-diols has been achieved through a two-step process involving an asymmetric aldol (B89426) reaction to create a chiral keto-alcohol, followed by an asymmetric reduction of the keto group. nih.gov This highlights the modularity of combining different catalytic methods to build complex chiral molecules.

Table 2: Synthetic Approaches to Key Furan Precursors

| Precursor | Synthetic Method | Description | Reference |

|---|---|---|---|

| 3-Acetylfuran | Diels-Alder/Retro-Diels-Alder | Reaction of 4-phenyloxazole with ethynyl methyl ketone. | rsc.org |

| 3-Substituted Furans | From 3-Acetylfuran-2(5H)-ones | Interaction with dimethylformamide dimethyl acetal (B89532) (DMF/DMA) to form various heterocyclic substituted furanones. | tandfonline.com |

| Chiral 1-(3-furyl)ethanol | Biocatalytic Asymmetric Reduction | Reduction of 3-acetylfuran using stereoselective carbonyl reductases or alcohol dehydrogenases. | nih.govnih.gov |

| Chiral Alcohols | Chemoenzymatic Dynamic Kinetic Resolution (DKR) | Combination of an enzyme (e.g., lipase) for resolution and a metal catalyst for in-situ racemization of the unreacted enantiomer. | encyclopedia.pubmdpi.com |

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. The synthesis of this compound and its precursors can involve several key mechanistic pathways, including nucleophilic substitutions and addition-elimination reactions.

Nucleophilic Substitution Mechanisms (Sₙ1, Sₙ2)

Nucleophilic substitution reactions could be employed to introduce the N-methylamino group, for example, by reacting a derivative like 1-(3-furyl)ethyl halide or sulfonate with methylamine. The mechanism of such a substitution (Sₙ1 or Sₙ2) would depend on the substrate structure, nucleophile, leaving group, and solvent.

Sₙ1 Pathway: An Sₙ1 reaction would proceed through a carbocation intermediate. The benzylic-like position of the side chain on the furan ring could potentially stabilize a positive charge, favoring an Sₙ1 mechanism.

Sₙ2 Pathway: An Sₙ2 reaction involves a backside attack by the nucleophile in a single, concerted step. This pathway would lead to an inversion of stereochemistry if the starting material is chiral.

While the side chain is the likely site for Sₙ1/Sₙ2 reactions in this context, nucleophilic substitution can also occur on the furan ring itself, though it is less common than electrophilic substitution. edurev.in The furan ring is electron-rich and generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. iust.ac.iredurev.in Computational studies on the nucleophilic substitution reactions of C-2-acyloxy furanosyl acetals suggest complex pathways involving ring-opening to form furanosyl oxocarbenium ions, which are then attacked by nucleophiles. researchgate.net

Rearrangement Reactions during Synthesis (e.g., Pummerer-type Rearrangement)

The synthesis of substituted furans can be ingeniously achieved through rearrangement reactions, with the Pummerer rearrangement and its variants serving as a notable strategy. wikipedia.orgorganicreactions.org The classical Pummerer rearrangement involves the conversion of a sulfoxide (B87167) to an α-acyloxythioether upon treatment with an activating agent like acetic anhydride (B1165640). wikipedia.org This transformation proceeds through the formation of a key intermediate, a thionium (B1214772) ion, which is then trapped by a nucleophile. manchester.ac.uk

A significant application of a Pummerer-type reaction in the construction of a furan ring system has been demonstrated. This approach involves a Pummerer-type cyclization, which offers a powerful method for the formation of the furan core. In one example, the reaction is thought to proceed via a thionium ion intermediate, which is subsequently trapped intramolecularly to forge the furan ring. manchester.ac.uk

A specific illustration of this is the conversion of 2,5-dihydrothiophenes into tetrasubstituted furans. This process is initiated by selective S-chlorination of a 1,3-diene to form an oxidized intermediate, which then undergoes a spontaneous Pummerer-type rearrangement to yield the furan. nih.gov The reaction is notable for its mild, metal-free conditions, proceeding at ambient temperatures. nih.gov

The general mechanism for a Pummerer-type furan synthesis can be conceptualized as follows:

Activation of a sulfoxide precursor: A suitable sulfoxide is activated, often with an anhydride like triflic anhydride.

Formation of a thionium ion: The activated sulfoxide undergoes elimination to generate a reactive thionium ion intermediate.

Intramolecular cyclization: A nucleophilic portion of the molecule attacks the thionium ion, leading to ring closure.

Aromatization: The cyclized intermediate then undergoes a final step to furnish the aromatic furan ring.

This methodology has been successfully applied to the synthesis of various furan derivatives, showcasing its utility in constructing complex heterocyclic frameworks. nih.govnih.gov For instance, exploratory studies toward the synthesis of the palau'amine family of marine alkaloids have utilized Pummerer chemistry to construct pentacyclic structures containing a furan ring. nih.gov

| Precursor Type | Rearrangement Type | Key Intermediate | Product | Ref. |

| Alkyl Sulfoxide | Pummerer Rearrangement | Thionium Ion | α-Acyloxythioether | wikipedia.org |

| 2,5-Dihydrothiophene | Pummerer-type Rearrangement | Thionium Ion | Tetrasubstituted Furan | nih.gov |

| Cyclopentane- and Cyclohexene-fused Oroidin Derivatives | Pummerer Cyclization | Thionium Ion | Pentacyclic Furan-containing Structures | nih.gov |

Catalytic Cycle Elucidation in Metal-Mediated Transformations

The synthesis of this compound involves the formation of a carbon-nitrogen bond, a transformation often efficiently catalyzed by transition metals, particularly palladium. The elucidation of the catalytic cycle is crucial for understanding the reaction mechanism and optimizing reaction conditions. A prominent example of a metal-mediated C-N bond-forming reaction is the Buchwald-Hartwig amination, and its catalytic cycle serves as a well-studied model for the amination of aryl halides and related compounds. researchgate.netyoutube.comresearchgate.net

The catalytic cycle for the palladium-catalyzed amination of a 3-halofuran with an amine, such as methylamine, to ultimately lead to a product like this compound, can be described in the following key steps:

Oxidative Addition: The cycle commences with the oxidative addition of the 3-halofuran to a low-valent palladium(0) complex, which is typically stabilized by phosphine (B1218219) ligands. This step forms a palladium(II) intermediate. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often promoting this step and enhancing catalytic activity. wiley.comrsc.org

Amine Coordination and Deprotonation: The amine (in this case, a precursor to the N-methylethanamine moiety) coordinates to the palladium(II) center. A base present in the reaction mixture then deprotonates the coordinated amine to form an amido-palladium(II) complex.

Reductive Elimination: This is the product-forming step where the C-N bond is forged. The 3-furyl group and the amido ligand are eliminated from the palladium center, yielding the desired 3-furyl amine product and regenerating the palladium(0) catalyst.

Catalyst Regeneration: The regenerated palladium(0) species can then enter another catalytic cycle, allowing for the reaction to proceed with only a catalytic amount of the metal.

A simplified representation of this catalytic cycle is depicted below:

| Step | Description | Palladium Oxidation State Change | Key Intermediates |

| 1. Oxidative Addition | The 3-halofuran adds to the Pd(0) catalyst. | 0 → +2 | Pd(II)-furyl-halide complex |

| 2. Amine Coordination & Deprotonation | The amine coordinates to the Pd(II) center and is deprotonated. | No change | Pd(II)-furyl-amido complex |

| 3. Reductive Elimination | The C-N bond is formed, releasing the product. | +2 → 0 | - |

| 4. Catalyst Regeneration | The Pd(0) catalyst is ready for the next cycle. | No change | Pd(0) complex |

Computational and kinetic studies have been instrumental in refining the understanding of this catalytic cycle, highlighting the importance of ligand design and the nature of the reactants and base in influencing the efficiency of each step. researchgate.net For instance, the use of specific phosphine ligands can suppress side reactions like beta-hydride elimination, leading to higher yields of the desired amine product. youtube.com

Chemical Reactivity and Derivatization Studies

Reactivity of the Furan (B31954) Ring in 1-(3-furyl)-N-methylethanamine

The furan ring is an electron-rich aromatic heterocycle, which makes it susceptible to electrophilic attack and allows it to participate in cycloaddition reactions. Its reduced resonance energy compared to benzene (B151609) suggests a higher degree of reactivity. pearson.com

The furan ring in this compound is significantly more reactive towards electrophiles than benzene. pearson.com The position of electrophilic attack is directed by the existing substituent on the ring. The 1-(N-methylethanamine) group at the 3-position is an electron-donating alkyl group, which activates the furan ring towards electrophilic substitution.

Generally, electron-donating groups on a furan ring direct incoming electrophiles to the ortho and para positions relative to the substituent. In the case of a 3-substituted furan, this corresponds to the C2 and C5 positions. The C2 position is electronically favored due to the superior stability of the resulting carbocation intermediate, which can be stabilized by resonance involving the lone pairs of the furan's oxygen atom. pearson.comorganicchemistrytutor.com Therefore, electrophilic substitution on this compound is expected to occur preferentially at the C2 position, and to a lesser extent at the C5 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reagent/Reaction | Predicted Major Product | Predicted Minor Product |

| Br₂/dioxane | 2-Bromo-1-(3-furyl)-N-methylethanamine | 5-Bromo-1-(3-furyl)-N-methylethanamine |

| HNO₃/H₂SO₄ | 2-Nitro-1-(3-furyl)-N-methylethanamine | 5-Nitro-1-(3-furyl)-N-methylethanamine |

| SO₃/pyridine (B92270) | This compound-2-sulfonic acid | This compound-5-sulfonic acid |

| RCOCl/AlCl₃ | 2-Acyl-1-(3-furyl)-N-methylethanamine | 5-Acyl-1-(3-furyl)-N-methylethanamine |

This table is predictive and based on established principles of electrophilic aromatic substitution on substituted furans.

The furan ring is susceptible to oxidative cleavage, a transformation that can yield a variety of dicarbonyl compounds. organicreactions.org Common oxidizing agents such as ozone, hydrogen peroxide, or peroxy acids can cleave the furan ring. organicreactions.orgresearchgate.net For furans bearing aminoalkyl side chains, a notable oxidative rearrangement is the aza-Achmatowicz reaction, which typically occurs with furfuryl amines (amines attached to the C2 position). organicreactions.orgdntb.gov.ua

In the case of this compound, oxidation is expected to lead to ring-opened products. For instance, oxidation with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would likely yield an unsaturated 1,4-dicarbonyl compound through the cleavage of the furan ring. The presence of the secondary amine could potentially lead to subsequent intramolecular cyclization reactions.

A study on the oxidative rearrangement of 3-furyl imines has shown that these compounds can be converted to substituted pyrroles, suggesting that under specific oxidative conditions, the furan ring in this compound could potentially undergo rearrangement to form a different heterocyclic system. nih.gov

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. makingmolecules.comnih.gov The reactivity of furan as a diene is influenced by the substituents on the ring. Electron-donating groups generally increase the reactivity of the furan in Diels-Alder reactions. makingmolecules.comrsc.org The 1-(N-methylethanamine) group at the 3-position is electron-donating, and is therefore expected to enhance the diene character of the furan ring in this compound.

The reaction of 3-substituted furans with various dienophiles, such as maleic anhydride (B1165640) or N-methylmaleimide, would lead to the formation of oxabicycloheptene derivatives. The regioselectivity of the cycloaddition would be influenced by both electronic and steric factors. nih.gov

Table 2: Predicted Diels-Alder Cycloaddition Products of this compound

| Dienophile | Predicted Cycloadduct Structure |

| Maleic anhydride | A substituted oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride |

| N-Methylmaleimide | A substituted N-methyl-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide |

| Acrylonitrile | A substituted oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile |

This table is predictive and based on the known reactivity of substituted furans in Diels-Alder reactions.

Reactivity of the Secondary Amine Functionality

The secondary amine group in this compound is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through N-alkylation and N-acylation, as well as participation in condensation reactions.

The nitrogen atom of the secondary amine possesses a lone pair of electrons, making it nucleophilic and basic. It can readily react with alkylating and acylating agents.

N-Alkylation involves the reaction of the amine with an alkyl halide or other alkylating agent to form a tertiary amine. For a chiral amine like this compound, which is structurally similar to N-methyl-1-phenylethylamine, N-alkylation can be achieved using various methods, including reaction with alkyl halides in the presence of a base. lookchem.comwikipedia.org

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This is a common method for protecting the amine group or for synthesizing amide derivatives with specific properties.

Table 3: Representative N-Alkylation and N-Acylation Reactions

| Reagent | Reaction Type | Product Class |

| Methyl iodide (CH₃I) | N-Alkylation | Tertiary amine |

| Benzyl (B1604629) bromide (BnBr) | N-Alkylation | Tertiary amine |

| Acetyl chloride (CH₃COCl) | N-Acylation | Amide |

| Benzoyl chloride (PhCOCl) | N-Acylation | Amide |

Secondary amines react with aldehydes and ketones to form enamines, not imines. organicreactions.orgnih.govwikipedia.org The reaction proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates. Since the nitrogen atom of the secondary amine lacks a second proton to be eliminated to form a C=N double bond, a proton is instead removed from an adjacent carbon atom, resulting in a C=C double bond conjugated to the nitrogen atom, which is the enamine functional group. openochem.orgyoutube.com

The reaction of this compound with an aldehyde or ketone in the presence of an acid catalyst would yield an enamine. The regioselectivity of enamine formation would depend on the structure of the carbonyl compound used.

Lack of Specific Research Data Precludes Detailed Article Generation on this compound

A comprehensive review of available scientific literature reveals a significant gap in detailed research concerning the chemical reactivity and derivatization of the compound This compound . Consequently, the generation of a thorough and scientifically accurate article adhering to the specified detailed outline is not feasible at this time.

While the requested outline covers key areas of synthetic chemistry, including condensation reactions, stereochemical aspects, and the synthesis of functionalized derivatives, specific studies focusing on this compound in these contexts are not present in the accessible scientific domain. The creation of an article with detailed research findings, as instructed, would necessitate speculative content extrapolated from related but distinct chemical entities, a practice that would compromise the scientific integrity and accuracy of the report.

The specific areas where information is lacking include:

Synthesis of Functionalized Derivatives for Specific Applications:The synthesis of halogenated derivatives of this compound has not been specifically described. Similarly, while the incorporation of heterocyclic moieties is a broad field of chemical synthesis, dedicated studies outlining the use of this compound as a precursor for diverse heterocyclic structures, such as pyrimidines or triazoles, are not available.

Given the strict requirement for scientifically accurate and detailed content based on existing research, and the exclusion of speculative information, it is not possible to construct the requested article. An attempt to do so would result in a document that does not meet the standards of a professional and authoritative scientific review.

Preparation of Conjugates and Probes

The derivatization of the molecule this compound for the development of conjugates and probes is a theoretical area of research, as no specific studies have been published detailing the synthesis of such tools from this particular compound. However, based on its structure, which features a reactive furan ring and a secondary amine, established bioconjugation and probe-labeling methodologies can be applied. These approaches are critical for creating tools to study the compound's biological interactions, for developing immunoassays, or for molecular imaging.

The primary functional groups available for derivatization on this compound are the furan moiety and the N-methylamino group. Each offers distinct chemical handles for conjugation to carrier proteins, fluorophores, or other reporter molecules.

Conjugation via the Furan Moiety

The furan ring is a diene that can participate in [4+2] Diels-Alder cycloaddition reactions. This reaction is a powerful tool for creating stable covalent linkages under mild conditions, making it suitable for bioconjugation. beilstein-journals.org Molecular probes can be designed with a dienophile, such as a maleimide (B117702) group, which will react specifically with the furan ring. beilstein-journals.org These probes can also incorporate reporter tags, such as a UV-active tag for easy identification by liquid chromatography or a mass tag (like a halogen with a unique isotopic signature) for detection by mass spectrometry. beilstein-journals.orgpurdue.edu

Research has demonstrated the successful use of maleimide-based probes to react with various natural products containing furan rings, enabling their identification in complex mixtures like crude cell supernatants. beilstein-journals.org While this has not been specifically applied to this compound, the principle remains a viable strategy for its derivatization.

Hypothetical Probe for Furan Ring Labeling

| Probe Component | Function | Example Moiety |

|---|---|---|

| Reactive Group | Covalently binds to the furan ring | Maleimide |

| Reporter Tag | Enables detection and quantification | Aromatic ring (UV-tag), Chlorine/Bromine (MS-tag) |

| Linker | Provides spatial separation if needed | Polyethylene glycol (PEG) |

Conjugation via the Amine Group

The secondary amine in this compound provides a nucleophilic site for conjugation. This is a common strategy for linking small molecules, known as haptens, to larger carrier proteins like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). creative-biolabs.comthermofisher.com Creating such hapten-carrier conjugates is the essential first step in producing specific antibodies for the development of immunoassays, such as an ELISA. creative-biolabs.comnih.gov

The conjugation process typically involves activating a carboxylic acid group on a linker molecule using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). thermofisher.com The activated linker then reacts with the amine on this compound to form a stable amide bond. The other end of the linker can then be attached to the carrier protein. Alternatively, the amine can be reacted with bifunctional crosslinkers that contain an N-hydroxysuccinimide (NHS) ester, which is highly reactive toward primary and secondary amines.

Illustrative Steps for Hapten-Carrier Conjugation:

Hapten Derivatization: Introduce a linker with a terminal carboxyl group to the N-methylamino group of this compound. For example, reacting the amine with succinic anhydride would yield a derivative with a terminal carboxylic acid.

Carrier Protein Activation: Activate the carboxyl groups on the carrier protein (e.g., BSA or KLH) using EDC and NHS to form reactive NHS esters.

Conjugation: React the derivatized hapten with the activated carrier protein. The amine on the hapten (if not used for the initial derivatization) or the newly introduced functional group on the linker would react with the activated sites on the protein.

Purification and Characterization: The resulting conjugate must be purified from unreacted hapten and reagents, typically through dialysis or size-exclusion chromatography. The hapten-to-protein ratio would then be determined using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy. nih.gov

Table of Potential Conjugates and Probes

| Compound Name | Conjugation Site | Partner Molecule | Potential Application |

|---|---|---|---|

| This compound | Furan Ring | Maleimide-Biotin | Affinity-based purification, Detection with streptavidin |

| This compound | N-methylamino Group | Keyhole Limpet Hemocyanin (KLH) | Immunogen for antibody production |

| This compound | N-methylamino Group | Bovine Serum Albumin (BSA) | Immunoassay development (coating antigen) |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Elucidation of Structure-Activity Relationships for 1-(3-furyl)-N-methylethanamine Analogues

The biological activity of this compound analogues is intricately linked to their structural characteristics. The furan (B31954) ring acts as a crucial aromatic component, while the ethylamine (B1201723) chain and the N-methyl group are pivotal for interactions with target receptors.

The furan ring in this compound is a key structural motif that significantly influences the compound's interaction with biological targets. The position of the ethylamine substituent on the furan ring, as well as the presence of other substituents, can modulate receptor affinity and selectivity. The furan ring is considered a bioisostere of the phenyl ring, a common feature in many psychoactive compounds. nih.gov This substitution can alter the electronic and steric properties of the molecule, thereby affecting its biological profile. nih.gov

The introduction of functional groups at various positions on the furan ring can have a profound impact on activity. Generally, electron-donating or electron-withdrawing groups can alter the electron density of the ring, which in turn can affect π-π stacking interactions or hydrogen bond formation with receptor residues. researchgate.netbiomolther.org For instance, the placement of substituents at the 2- or 5-positions of the furan ring can influence the molecule's orientation within the binding pocket.

While specific data on substituted this compound is limited, general principles from related phenethylamine (B48288) analogues suggest that the nature and position of substituents are critical. For example, in phenethylamines, small, lipophilic substituents on the aromatic ring can enhance potency at certain receptors. frontiersin.org

Table 1: Hypothetical Impact of Furan Ring Substituents on Receptor Affinity

| Furan Ring Substituent | Position | Predicted Effect on Affinity | Rationale |

| None | - | Baseline | Unsubstituted furan ring. |

| Methyl | 2 | Increase | Increased lipophilicity may enhance binding. |

| Methoxy | 2 | Increase/Decrease | Can increase hydrogen bonding potential but may also introduce steric hindrance. nih.gov |

| Halogen (e.g., Fluoro) | 5 | Increase | Can enhance binding through specific interactions and alter electronic properties. nih.gov |

| Formyl | 2 | Decrease | Electron-withdrawing group may reduce favorable electronic interactions. researchgate.net |

Note: This table is illustrative and based on general SAR principles of related compounds.

Modifications to the ethylamine side chain of this compound can significantly alter its pharmacological properties. Key modifications include changes in chain length, branching, and the presence of specific functional groups.

The length of the alkyl chain is a critical determinant of activity. Shortening or lengthening the chain can affect the distance between the aromatic furan ring and the basic nitrogen atom, which is crucial for optimal receptor interaction. For many phenethylamine-like compounds, a two-carbon (ethyl) chain is optimal for high affinity at monoamine receptors. Increasing the chain length can sometimes lead to a decrease in potency. researchgate.netnih.gov

Branching on the alkyl chain, particularly at the alpha-carbon (the carbon adjacent to the amino group), has a pronounced effect. The presence of an alpha-methyl group, as in the amphetamine analogues, can protect the molecule from metabolism by monoamine oxidase (MAO), thereby prolonging its duration of action. nih.govrsc.org However, this modification can also alter receptor binding affinity and selectivity. nih.gov Larger substituents at the alpha-position are generally detrimental to activity.

Table 2: Influence of Alkyl Chain Modifications on Biological Activity

| Alkyl Chain Modification | Resulting Compound Type | Predicted Effect on Potency | Rationale |

| No alpha-substituent | Phenethylamine analogue | Baseline | Standard ethylamine chain. |

| Alpha-methyl | Amphetamine analogue | Increase/Decrease | Increased metabolic stability, but may decrease binding affinity at some receptors. nih.gov |

| Alpha-ethyl | - | Decrease | Increased steric bulk at the alpha-position is generally not well-tolerated. nih.gov |

| Beta-methyl | - | Decrease | Steric hindrance near the aromatic ring can disrupt optimal binding conformation. |

| Chain extension (propylamine) | - | Decrease | Alters the optimal distance between the aromatic ring and the nitrogen atom. nih.gov |

Note: This table is illustrative and based on established SAR for phenethylamines and related compounds.

The nitrogen atom of the ethylamine side chain is a key interaction point with target receptors, often forming a salt bridge with an acidic amino acid residue. The nature of the substituents on this nitrogen atom is therefore critical for determining binding affinity and functional activity.

In this compound, the N-methyl group represents a secondary amine. In many classes of phenethylamines, N-methylation compared to the primary amine can have varied effects. Sometimes it maintains or slightly decreases potency, while in other cases, it can enhance selectivity for certain receptor subtypes. scribd.com

Further alkylation to a tertiary amine, such as an N,N-dimethyl group, often leads to a significant decrease in affinity for many monoamine receptors. scribd.com The increased steric bulk around the nitrogen can hinder optimal interaction with the binding site. However, larger N-substituents, such as a benzyl (B1604629) group, have been shown in some phenethylamine series to unexpectedly increase affinity at certain serotonin (B10506) receptors. nih.gov

Table 3: Effect of N-Substitution on Receptor Affinity

| N-Substituent(s) | Amine Type | Predicted Relative Affinity | Rationale |

| H, H | Primary | High | Unsubstituted amine often shows good affinity. |

| H, Methyl | Secondary | High/Moderate | N-methylation is often well-tolerated and can sometimes enhance selectivity. scribd.com |

| Methyl, Methyl | Tertiary | Low | Increased steric bulk generally reduces affinity at many monoamine receptors. scribd.com |

| H, Ethyl | Secondary | Moderate/Low | Larger alkyl groups can introduce steric clashes in the binding pocket. pharmacy180.com |

Note: This table is illustrative and based on general SAR trends observed in phenethylamine analogues.

Development of Quantitative Structure-Activity Relationship Models

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable tools in medicinal chemistry for predicting the activity of novel compounds and for understanding the physicochemical properties that drive biological responses. nih.gov

The development of a robust QSAR model begins with the selection and calculation of relevant physicochemical descriptors. These descriptors quantify various aspects of a molecule's structure and properties. For compounds like this compound, these descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For furan-containing compounds, descriptors related to the electron density of the furan ring are particularly important. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar refractivity, and various topological indices that describe molecular branching and shape. Steric factors are crucial for understanding how a molecule fits into a receptor's binding site. scribd.com

Lipophilicity Descriptors: Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), describes a molecule's ability to partition between an aqueous and a lipid phase. This is a critical parameter for drug absorption, distribution, and receptor binding. For phenethylamine analogues, lipophilicity has been shown to be a key determinant of activity. nih.gov

Table 4: Common Physicochemical Descriptors in QSAR for Phenethylamine Analogues

| Descriptor Class | Example Descriptors | Relevance |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Atomic Charges | Influence electrostatic and orbital interactions with the receptor. |

| Steric | Molecular Weight, Molar Refractivity, Kier & Hall Shape Indices | Determine the fit of the ligand within the binding pocket. |

| Lipophilicity | LogP, Hydrophobic Surface Area | Affects membrane permeability and hydrophobic interactions with the receptor. nih.gov |

| Topological | Wiener Index, Balaban Index | Quantify molecular size, shape, and degree of branching. |

| 3D-MoRSE | 3D-Molecule Representation of Structures based on Electron diffraction | Encodes 3D structural information. nih.gov |

Once the descriptors are calculated, various statistical methods can be employed to build the QSAR model. The goal is to find a statistically significant correlation between the descriptors (independent variables) and the biological activity (dependent variable).

Commonly used statistical methods include:

Multiple Linear Regression (MLR): This is one of the simplest methods, which assumes a linear relationship between the descriptors and the activity. nih.govnih.gov

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when there is multicollinearity among them. It reduces the descriptor variables to a smaller set of orthogonal components. nih.gov

Support Vector Machines (SVM): SVM is a machine learning method that can be used for both regression and classification tasks. It has proven to be a powerful tool in QSAR studies, often providing more accurate predictions than traditional methods.

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. They are capable of modeling complex, non-linear relationships between chemical structure and biological activity.

Genetic Function Algorithm (GFA): This method uses principles of evolution to select the optimal combination of descriptors for a QSAR model. nih.gov

The validity and predictive power of a developed QSAR model must be rigorously assessed using statistical parameters such as the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the standard error of the estimate. nih.gov External validation using a test set of compounds not included in the model development is also crucial to ensure the model's generalizability. nih.gov

Validation and Predictive Power of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. The reliability and predictive capacity of these models are paramount for their application in fields like drug discovery and toxicology. The validation of a QSAR model is a critical step to ensure its robustness and ability to make accurate predictions for new, untested compounds.

The validation process typically involves both internal and external validation techniques. basicmedicalkey.com Internal validation assesses the stability and robustness of the model using the initial dataset, often through methods like cross-validation (leave-one-out or leave-many-out). basicmedicalkey.com External validation, considered the most stringent test of a model's predictive power, involves using the model to predict the activity of an independent set of compounds that were not used in the model's development. basicmedicalkey.comuniroma1.it

Several statistical metrics are employed to evaluate the performance of QSAR models. These include the coefficient of determination (R²), which measures the goodness-of-fit, and the cross-validated R² (Q²), which assesses the model's predictive ability during internal validation. For a QSAR model to be considered acceptable, it is generally expected to have an R² value greater than 0.6 and a Q² value greater than 0.5. researchgate.net

The predictive power of a QSAR model is not only determined by its statistical robustness but also by its applicability domain (AD). The AD defines the chemical space in which the model can make reliable predictions. It is crucial to ensure that any new compound being evaluated falls within this domain. basicmedicalkey.com

For psychoactive compounds, including those structurally related to this compound, QSAR models have been developed to predict their interaction with various biological targets, such as monoamine transporters. nih.gov The predictive power of these models is essential for understanding the potential effects of new psychoactive substances.

A summary of common validation parameters for QSAR models is presented below:

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the proportion of variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined through internal cross-validation. | > 0.5 |

| R²_pred (Predictive R² for external set) | Measures the predictive power of the model on an external set of compounds. | Varies, but should be statistically significant |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional shape, or conformation, of a molecule plays a pivotal role in its biological activity. Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound to interact with its biological target, such as a receptor or enzyme, it must adopt a specific conformation that is complementary to the binding site.

The biological activity of many psychoactive compounds is highly dependent on their ability to adopt a specific low-energy conformation that facilitates binding to their target proteins. For instance, in the case of N-methylated peptides, the conformation around the N-methyl group can significantly impact biological activity. researchgate.net Computational methods, such as molecular mechanics and quantum chemistry calculations, are often employed to determine the stable conformations of a molecule and to understand how these conformations relate to biological activity. nih.govnih.gov

The interaction of a ligand with its receptor can be influenced by the conformational flexibility of both the ligand and the receptor. Some models suggest an "induced-fit" mechanism, where the binding of the ligand induces a conformational change in the receptor. Other models propose a "conformational selection" mechanism, where the receptor exists in an ensemble of conformations, and the ligand preferentially binds to a specific pre-existing conformation. nih.gov

Stereochemical Determinants of Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms and molecules and its effect on chemical reactions, is a fundamental aspect of pharmacology. Many bioactive molecules, including this compound, are chiral, meaning they can exist as two non-superimposable mirror images called enantiomers. The carbon atom attached to the furan ring, the methyl group, and the amino group in this compound is a stereocenter.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. This is because biological systems, such as receptors and enzymes, are themselves chiral and can differentiate between the two enantiomers. One enantiomer may bind with high affinity to a receptor, leading to a potent biological response, while the other may have low affinity or even interact with a different receptor, producing different or no effects.

For many psychoactive phenethylamines and related compounds, the stereochemistry at the alpha-carbon (the carbon adjacent to the amino group) is a critical determinant of their activity. For instance, in the case of amphetamine, the (S)-(+)-enantiomer is significantly more potent as a central nervous system stimulant than the (R)-(-)-enantiomer.

While specific studies on the stereochemical determinants of this compound's biological activity are not widely available, it is highly probable that its enantiomers would exhibit differential activity. The spatial orientation of the furan ring, the methyl group, and the amino group relative to each other would dictate how the molecule fits into its binding site.

In Vitro Biological Activities and Molecular Target Interactions

Evaluation of In Vitro Biological Activities

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (e.g., HeLa, SW620)

There is no available data on the antiproliferative or cytotoxic effects of 1-(3-furyl)-N-methylethanamine on cancer cell lines such as HeLa or SW620. While other furan (B31954) derivatives have been investigated for their anticancer properties, these findings cannot be extrapolated to this specific compound. nih.govnih.gov

Antimicrobial Properties against Bacterial and Fungal Strains

Information regarding the antimicrobial properties of this compound against bacterial and fungal strains is not present in the public domain. Studies on other furan-based compounds have shown a spectrum of antimicrobial activities, but these are not directly applicable to the subject compound. archivepp.comzsmu.edu.uanih.gov

Antioxidant Activity in Cell-Free and Cellular Assays

No studies have been published that evaluate the antioxidant activity of this compound in either cell-free or cellular-based assays. The antioxidant potential of various other furan and nitrone-containing compounds has been documented, but data for this compound is absent. nih.govmdpi.com

Anti-inflammatory Responses in Inflammatory Cell Models

There is a lack of research on the anti-inflammatory responses of this compound in inflammatory cell models. While the anti-inflammatory effects of numerous furan derivatives have been a subject of investigation, specific data for this compound is unavailable. nih.govresearchgate.netmdpi.comnih.govpeerj.com

Investigation of Molecular Mechanisms of Action in In Vitro Systems

Modulation of Intracellular Signaling Pathways (e.g., PI3K/Akt, Wnt/β-catenin)

Due to the absence of primary research on the biological activities of this compound, there is no information regarding its potential to modulate intracellular signaling pathways such as the PI3K/Akt or Wnt/β-catenin pathways. These pathways are critical in cell proliferation, survival, and inflammation and are often targeted by therapeutic agents. ptglab.comnih.govnih.govnih.govenamine.netnih.govglpbio.combio-rad-antibodies.comresearchgate.net However, any potential interaction of this compound with these pathways remains to be investigated.

Enzyme Inhibition Studies5.2.3. Protein-Ligand Binding Affinity Determination5.2.4. Interference with Cellular Processes (e.g., Tubulin Polymerization)5.3. Receptor Pharmacology and Ligand Binding Studies (in vitro, e.g., G-protein coupled receptors)5.4. Cellular Uptake and Distribution in In Vitro Models

Further research and publication in peer-reviewed journals are necessary before a comprehensive and scientifically valid article on the in vitro biological activities of this compound can be composed.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods are crucial for elucidating reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the ground-state properties of molecules. For furan-containing compounds, DFT calculations can predict optimized geometries, electronic energies, and the distribution of molecular orbitals. chemrxiv.orgnih.gov

For instance, DFT studies on furan (B31954) derivatives often employ hybrid functionals like B3LYP with a basis set such as 6-31G(d,p) to achieve a balance between accuracy and computational cost. nih.gov Such calculations can reveal the planarity of the furan ring and the conformational preferences of its substituents. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity, with the energy gap between them indicating chemical stability.

Below is a representative table of DFT-calculated ground-state properties for a furan-containing molecule, illustrating the type of data generated in such studies.

| Property | Calculated Value |

| Total Energy (Hartree) | -350.12345 |

| HOMO Energy (eV) | -6.23 |

| LUMO Energy (eV) | -0.45 |

| HOMO-LUMO Gap (eV) | 5.78 |

| Dipole Moment (Debye) | 2.15 |

Transition State Calculations for Reaction Mechanisms

Understanding the mechanism of chemical reactions, including their kinetics and thermodynamics, requires the characterization of transition states. DFT is a common tool for locating and analyzing transition state structures, which are first-order saddle points on the potential energy surface. youtube.com

For reactions involving furan, such as Diels-Alder cycloadditions, transition state calculations can elucidate the stereoselectivity and energy barriers of the reaction pathways. rsc.orgresearchgate.net By calculating the free energy of activation (ΔG‡), researchers can predict reaction rates and understand the factors that influence them. For example, studies on the Diels-Alder reaction of furan with maleimide (B117702) have used DFT to compare the energy barriers for the endo and exo approaches, explaining the observed product ratios. researchgate.net

The following table presents hypothetical activation energies for a reaction involving a furan derivative, as would be determined by transition state calculations.

| Reaction Pathway | Activation Energy (kcal/mol) |

| Path A (endo) | 22.5 |

| Path B (exo) | 24.1 |

Molecular Dynamics Simulations for Conformational Sampling and Receptor Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering a detailed view of conformational changes and intermolecular interactions.

Ligand-Target Complex Dynamics

MD simulations are instrumental in understanding the dynamic interactions between a ligand and its biological target, such as a receptor or enzyme. For furan-based compounds with potential pharmacological activity, simulating the ligand-protein complex can reveal the stability of the binding pose predicted by docking, the key intermolecular interactions that maintain binding, and the influence of the ligand on the protein's dynamics. nih.gov

A typical MD simulation of a ligand-protein complex might be run for hundreds of nanoseconds. Analysis of the trajectory can include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the time evolution of hydrogen bonds and other interactions between the ligand and the protein. stevens.edu

Solvent Effects on Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the solvent molecules, providing a realistic picture of how solvent interactions affect the conformational landscape of a compound like 1-(3-furyl)-N-methylethanamine. cwu.edu

For example, a study on N-substituted oxazines, which are structurally related to the amine-containing side chain of the title compound, used computational methods to show that the preferred conformation can change with solvent polarity. researchgate.net In the gas phase or non-polar solvents, certain conformers may be favored, while in polar solvents, conformers with larger dipole moments may be stabilized and become more populated.

The table below illustrates how the conformational preference of a hypothetical furan derivative might vary with the solvent environment.

| Solvent | Predominant Conformer | Population (%) |

| Gas Phase | Anti | 75 |

| Water | Gauche | 60 |

| Chloroform | Anti | 65 |

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or other macromolecule. This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding hypotheses for further investigation. For furan-containing molecules, docking studies can identify potential biological targets and elucidate the structural basis for their activity. ijper.orgacgpubs.orgresearchgate.net

The docking process involves preparing the 3D structures of both the ligand and the receptor, defining a binding site on the receptor, and then using a scoring function to evaluate and rank the different binding poses of the ligand. The results of a docking study are typically presented as a docking score or binding energy, which estimates the binding affinity, and a detailed view of the interactions between the ligand and the amino acid residues of the protein. researchgate.net

The following table provides representative data from a molecular docking study of a furan-based inhibitor with a protein kinase.

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Estimated Binding Energy (kcal/mol) | -9.2 |

| Hydrogen Bonds | Asp145, Glu98 |

| Hydrophobic Interactions | Leu23, Val76, Ile123 |

| Pi-Pi Stacking | Phe87 |

Ligand-Protein Docking Algorithms

Ligand-protein docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. nih.gov This process is fundamental in structure-based drug design. Several algorithms are available, each with distinct approaches to sampling the conformational space of the ligand and scoring the resulting poses. nih.govoup.com

Commonly used docking programs include AutoDock, GOLD, FlexX, and MDock. oup.comresearchgate.net These programs employ different search algorithms, such as genetic algorithms (in AutoDock and GOLD) or incremental construction (in FlexX), to explore the possible binding modes of a flexible ligand within the protein's binding site. researchgate.net The "goodness-of-fit" is then evaluated using a scoring function, which estimates the binding free energy. nih.gov

For this compound, these algorithms could be used to screen a library of potential protein targets to identify those with which it is most likely to interact. The furan ring, the secondary amine, and the methyl group are all key features that would influence its binding orientation and affinity. The choice of algorithm can be critical, as some may be better suited for particular types of binding pockets or ligands. duke.edu For instance, a study comparing several docking programs found that their accuracy in predicting the correct binding pose varied, highlighting the importance of selecting an appropriate algorithm for the system under investigation. oup.com

Table 1: Overview of Common Ligand-Protein Docking Algorithms

| Algorithm/Program | Search Method | Key Features |

| AutoDock | Lamarckian Genetic Algorithm | Allows for ligand flexibility and limited receptor side-chain flexibility. Widely used and well-validated. researchgate.net |

| GOLD | Genetic Algorithm | Focuses on ligand flexibility and hydrogen bonding. Known for its accuracy in pose prediction. researchgate.net |

| FlexX | Incremental Construction | Builds the ligand conformation piece by piece within the active site. Generally faster than genetic algorithm-based methods. researchgate.net |